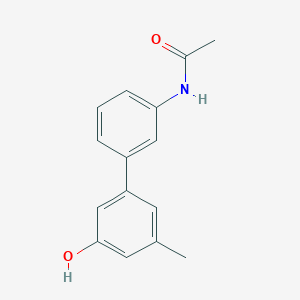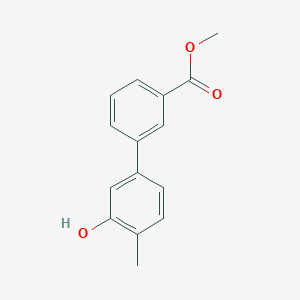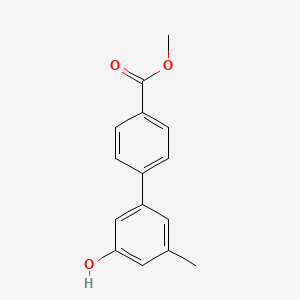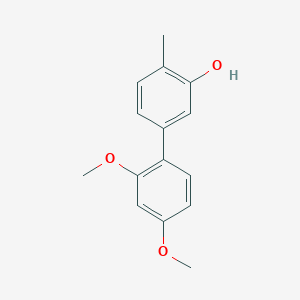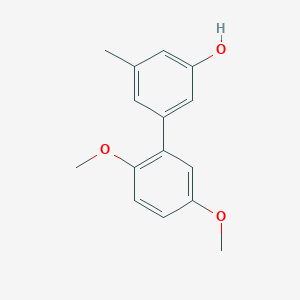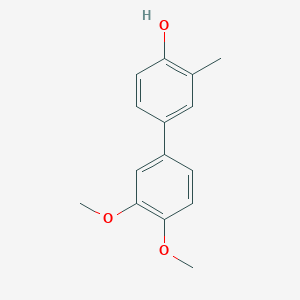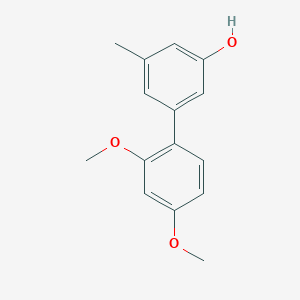
5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% (5-DPMP) is a phenolic compound with a wide range of applications in scientific research. Structurally, 5-DPMP is composed of a 2,4-dimethoxyphenyl ring and a 3-methylphenol group. It is a white crystalline solid with a melting point of 140-141°C and a boiling point of 306-308°C. 5-DPMP is used as an intermediate in the synthesis of other compounds and is also used in the study of its biochemical and physiological effects in laboratory experiments.
Aplicaciones Científicas De Investigación
5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of other compounds, including aryl ethers and amines. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. In addition, 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% has been used as a model compound in the study of its biochemical and physiological effects in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. It is thought to act by scavenging reactive oxygen species, which are molecules that can cause oxidative damage to cells. Additionally, it is believed to inhibit the expression of pro-inflammatory cytokines, which are molecules that can trigger inflammation.
Biochemical and Physiological Effects
5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant and anti-inflammatory effects. It has also been found to inhibit the expression of pro-inflammatory cytokines and to reduce the production of nitric oxide, which is a molecule involved in inflammation. Additionally, it has been found to reduce the production of reactive oxygen species and to inhibit the activity of enzymes involved in the metabolism of lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to the use of 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% in laboratory experiments. It is a relatively unstable compound and can be easily degraded by heat, light, and air. Additionally, it can be toxic if ingested or inhaled, and can cause skin and eye irritation.
Direcciones Futuras
In the future, 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% may be studied further in order to better understand its biochemical and physiological effects. Additionally, it may be used in the synthesis of other compounds, such as aryl ethers and amines. Furthermore, it may be studied for its potential use as a therapeutic agent for the treatment of certain diseases, such as inflammation and oxidative stress. Finally, it may be studied for its potential use as a food additive or preservative.
Métodos De Síntesis
5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 2,4-dimethoxyphenol and 3-methylphenol in the presence of sulfuric acid and a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the intermediate 5-(2,4-dimethoxyphenyl)-3-methylphenol. The second step involves the reaction of the intermediate with sodium hydroxide or potassium hydroxide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 5-(2,4-Dimethoxyphenyl)-3-methylphenol, 95%.
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-6-11(8-12(16)7-10)14-5-4-13(17-2)9-15(14)18-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFNYNMNTREXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683907 |
Source


|
| Record name | 2',4'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-90-1 |
Source


|
| Record name | 2',4'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


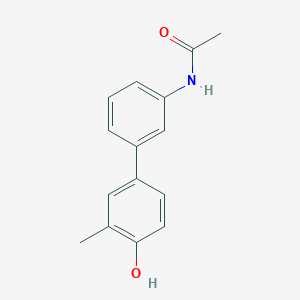
![2-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371790.png)
![3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371797.png)
